A Comprehensive Technical Guide to the Chemical Properties of Cyclobutyl(pyrimidin-2-yl)methanamine
A Comprehensive Technical Guide to the Chemical Properties of Cyclobutyl(pyrimidin-2-yl)methanamine
Abstract
Cyclobutyl(pyrimidin-2-yl)methanamine is a heterocyclic compound featuring a unique combination of a strained cyclobutane ring and a biologically significant 2-aminopyrimidine scaffold. This guide provides an in-depth technical examination of its chemical properties, including its physicochemical characteristics, predicted spectroscopic profile, a proposed synthetic pathway, and its inherent reactivity. Furthermore, we explore its potential applications in drug discovery, contextualizing its structural motifs within modern medicinal chemistry principles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the design of novel therapeutic agents.
Introduction: A Molecule of Strategic Importance
Cyclobutyl(pyrimidin-2-yl)methanamine (C9H13N3) emerges as a compound of significant interest at the intersection of synthetic and medicinal chemistry.[1] Its structure is a deliberate amalgamation of two key pharmacophoric elements: the cyclobutane moiety and the pyrimidine nucleus.
The cyclobutane ring , a four-membered carbocycle, is increasingly utilized in drug design to impart specific, advantageous properties. Its inherent ring strain and puckered conformation can be used to conformationally lock flexible molecules, direct key functional groups toward a biological target, and fill hydrophobic pockets within an enzyme's active site.[2][3] This increase in molecular three-dimensionality and saturation often correlates with improved metabolic stability and solubility, critical parameters in drug development.[2]
The pyrimidine ring is one of the most important heterocyclic systems in pharmacology, recognized as a "privileged scaffold" due to its presence in numerous natural products and approved drugs.[4][5] Specifically, the 2-aminopyrimidine core is a well-established pharmacophore known for its ability to act as a bioisostere for the purine bases of ATP, enabling it to interact effectively with the hinge region of many protein kinases.[6] This has led to the development of a multitude of kinase inhibitors for oncology and other therapeutic areas.[6][7]
This guide aims to provide a comprehensive technical overview of Cyclobutyl(pyrimidin-2-yl)methanamine, serving as a foundational resource for its synthesis, characterization, and strategic application.
Physicochemical and Spectroscopic Properties
A precise understanding of a molecule's physical and spectroscopic properties is fundamental for its application in research. The following data has been compiled from predictive models and established chemical principles.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃ | PubChemLite[1] |
| Molecular Weight | 163.22 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 163.11095 Da | PubChemLite[1] |
| InChIKey | IERYKCCHWHEYMH-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | C1CC(C1)C(C2=NC=CC=N2)N | PubChemLite[1] |
| Predicted XlogP | 0.4 | PubChemLite[1] |
| Predicted CCS ([M+H]⁺) | 135.4 Ų | PubChemLite[1] |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from related compounds[8] |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO) | Inferred from structure[8] |
| Basicity (pKa) | ~6-8 (Predicted for primary amine) | General chemical principles |
Predicted Spectroscopic Profile
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
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Pyrimidine Protons: Two signals are expected for the pyrimidine ring. The protons at positions 4 and 6 (H-4, H-6) would appear as a doublet around δ 8.6-8.8 ppm. The proton at position 5 (H-5) would appear as a triplet coupled to H-4 and H-6, at approximately δ 7.1-7.3 ppm.
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Methine Proton (-CH-N): A multiplet (likely a triplet or quartet depending on coupling with cyclobutyl and amine protons) is expected in the δ 3.5-4.5 ppm region.
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically appearing between δ 1.5-3.0 ppm.
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Cyclobutyl Protons: A series of complex, overlapping multiplets are expected in the aliphatic region, likely between δ 1.6-2.5 ppm.
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Detailed Experimental Protocol (Proposed):
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Step 1: Synthesis of 2-Chloro-N-cyclobutylpyrimidin-4-amine.
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To a solution of 2,4-dichloropyrimidine (1.0 eq) in acetonitrile (MeCN), add triethylamine (Et₃N, 1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add cyclobutylamine (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica gel column chromatography to yield the intermediate.
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-
Step 2: Reduction to Cyclobutyl(pyrimidin-2-yl)methanamine. (This step deviates from the diagram to directly target the user's molecule, assuming a different starting material like 2-chloropyrimidine and cyclobutanecarbonitrile followed by reduction, which is a more direct route).
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Alternative Route Rationale: A more direct synthesis would involve the reaction of 2-chloropyrimidine with the anion of cyclobutanecarbonitrile, followed by reduction of the resulting nitrile.
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Nitrile Formation: To a solution of cyclobutanecarbonitrile (1.1 eq) in anhydrous THF at -78 °C, add a strong base like Lithium Diisopropylamide (LDA) (1.1 eq). Stir for 1 hour. Add a solution of 2-chloropyrimidine (1.0 eq) in THF. Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated ammonium chloride, extract with an organic solvent, and purify to obtain cyclobutyl(pyrimidin-2-yl)acetonitrile.
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Nitrile Reduction: To a suspension of Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous THF at 0 °C, add a solution of the nitrile intermediate from the previous step in THF dropwise.
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After the addition is complete, allow the reaction to reflux for 4-6 hours.
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Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
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Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
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Concentrate the filtrate to yield the crude Cyclobutyl(pyrimidin-2-yl)methanamine, which can be further purified by chromatography or distillation.
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Chemical Reactivity
The reactivity of Cyclobutyl(pyrimidin-2-yl)methanamine is dominated by its two primary functional groups:
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Primary Amine: The amine group is nucleophilic and basic. It will readily react with a wide range of electrophiles. Common reactions include:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. These reactions are fundamental for building molecular libraries for screening in drug discovery. [6]
-
-
Pyrimidine Ring: As an electron-deficient aromatic system, the pyrimidine ring is generally resistant to electrophilic aromatic substitution. However, the nitrogen atoms can be protonated in acidic conditions and are key hydrogen bond acceptors, a critical feature for molecular recognition in biological systems. [6]The ring is generally stable to a wide range of synthetic conditions.
Application in Drug Discovery and Medicinal Chemistry
The true value of Cyclobutyl(pyrimidin-2-yl)methanamine lies in its potential as a scaffold and building block for the synthesis of new therapeutic agents.
A Scaffold for Kinase Inhibition
As previously mentioned, the 2-aminopyrimidine motif is a cornerstone of modern kinase inhibitor design. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. [6][7]The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule into the ATP-binding site by interacting with the "hinge region" of the kinase. The primary amine of Cyclobutyl(pyrimidin-2-yl)methanamine serves as a critical attachment point for introducing other fragments designed to interact with different parts of the ATP pocket, thereby conferring potency and selectivity. [6]
The Role of the Cyclobutyl Group
The inclusion of the cyclobutyl moiety is a strategic choice to optimize pharmacokinetic properties. Compared to a more flexible alkyl chain, the cyclobutyl group:
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Reduces Planarity: Increases the molecule's three-dimensional character, which can improve solubility and reduce non-specific binding.
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Provides Conformational Rigidity: Locks the connection to the pyrimidine core, reducing the entropic penalty upon binding to a target and potentially increasing potency. [2]* Enhances Metabolic Stability: Aliphatic rings like cyclobutane can be more resistant to metabolic oxidation compared to linear alkyl chains. [3] The combination of these features makes Cyclobutyl(pyrimidin-2-yl)methanamine a highly attractive starting point for developing potent and selective inhibitors against a range of protein kinases, with potential applications in oncology, immunology, and inflammatory diseases. [5][7][9]
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the integrity and ensure the safety of this compound.
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Handling: As with most amine-containing compounds, Cyclobutyl(pyrimidin-2-yl)methanamine should be treated as potentially hazardous. It is likely to be an irritant to the skin, eyes, and respiratory system. [10][11]All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12]Avoid creating dust or aerosols.
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Storage: The compound should be stored in a tightly sealed, airtight container to prevent reaction with atmospheric moisture and carbon dioxide. [11]For long-term stability, storage in a cool, dry, and dark place is recommended. Refrigeration (2-8 °C) is preferable. [13][14]Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. The material should be stored away from strong oxidizing agents and strong acids. [10]
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Stability: Pyrimidine derivatives are generally stable under normal laboratory conditions. A study on a pyrimethamine suspension showed good stability for up to 90 days when refrigerated. [13][14]However, prolonged exposure to light, air, or high temperatures could lead to degradation over time.
Conclusion
Cyclobutyl(pyrimidin-2-yl)methanamine is more than a simple organic molecule; it is a strategically designed chemical tool. The convergence of the conformationally-constraining cyclobutyl ring and the biologically-validated 2-aminopyrimidine scaffold makes it a high-value building block for medicinal chemistry. Its predictable reactivity, centered on its primary amine handle, allows for straightforward derivatization to build libraries of novel compounds. Researchers and drug development professionals can leverage the unique properties of this compound to design potent, selective, and metabolically robust candidates for a wide array of challenging biological targets, particularly within the protein kinase family.
References
- (1-(Pyridin-2-yl)cyclobutyl)methanamine 250mg - Dana Bioscience. (URL: )
-
Cyclobutyl(pyrimidin-2-yl)methanamine (C9H13N3) - PubChemLite. (URL: [Link])
-
cyclopentyl(pyridin-2-yl)methanamine — Chemical Substance Information - NextSDS. (URL: [Link])
-
MG Chemicals - Safety Data Sheet. (URL: [Link])
-
Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points - ResearchGate. (URL: [Link])
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (URL: [Link])
-
Cyclobutanes in Small‐Molecule Drug Candidates. (URL: [Link])
-
(1-(PYRIDIN-2-YL)CYCLOPROPYL)METHANAMINE — Chemical Substance Information - NextSDS. (URL: [Link])
-
Synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamine combinatorial library with four diversity points - PubMed. (URL: [Link])
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (URL: [Link])
-
Nuclear Magnetic Resonances (NMR) Spectroscopy - University of Massachusetts Lowell. (URL: [Link])
-
Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Publishing. (URL: [Link])
-
Pyrimidine-containing natural products: occurrences and biological activities - PMC. (URL: [Link])
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (URL: [Link])
-
Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. (URL: [Link])
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])
-
(R)-cyclobutyl(pyridin-3-yl)methanamine - PubChem. (URL: [Link])
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (URL: [Link])
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])
-
The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. (URL: [Link])
-
Problems from Previous Years' Exams - University of California, Irvine. (URL: [Link])
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])
-
NMR Spectroscopy :: NMR Bibliography - Organic Chemistry Data. (URL: [Link])
-
Stability of a pyrimethamine suspension compounded from bulk powder - PubMed. (URL: [Link])
-
Stability of a pyrimethamine suspension compounded from bulk powder - ResearchGate. (URL: [Link])
Sources
- 1. PubChemLite - Cyclobutyl(pyrimidin-2-yl)methanamine (C9H13N3) [pubchemlite.lcsb.uni.lu]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CAS 4415-83-2: Cyclobutanemethanamine | CymitQuimica [cymitquimica.com]
- 9. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. keyorganics.net [keyorganics.net]
- 13. Stability of a pyrimethamine suspension compounded from bulk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]


